WST-3

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

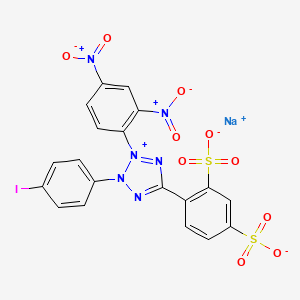

sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11IN6O10S2.Na/c20-11-1-3-12(4-2-11)23-21-19(15-7-6-14(37(31,32)33)10-18(15)38(34,35)36)22-24(23)16-8-5-13(25(27)28)9-17(16)26(29)30;/h1-10H,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKVNWZJLLRMMAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10IN6NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161617-45-4 | |

| Record name | Sodium 4-[3-(4-iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

WST-3 Assay: A Technical Guide to its Core Principle, Mechanism, and Protocol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the Water-Soluble Tetrazolium salt-3 (WST-3) assay. The guide details the fundamental principles, mechanisms of action, and experimental protocols associated with this widely used colorimetric assay for the determination of cell viability and proliferation.

Core Principle and Mechanism

The this compound assay is a quantitative method used to assess cell viability by measuring the metabolic activity of a cell population.[1][2][3] The central principle of this assay lies in the reduction of a water-soluble tetrazolium salt, this compound, into a colored formazan dye by viable, metabolically active cells.[4][5] This reduction process is dependent on the presence of intracellular reductants, primarily NADH and NADPH, which are generated during glycolysis and other metabolic pathways.[6][7]

Unlike its predecessor, the MTT assay, which involves a cell-permeable tetrazolium salt that is reduced intracellularly to an insoluble formazan, this compound is a cell-impermeable, negatively charged compound.[8] Consequently, the reduction of this compound occurs extracellularly, at the cell surface.[8][9][10] This process is facilitated by an electron mediator, such as 1-methoxy PMS (phenazinium methylsulfate), which transfers electrons from NADH and NADPH produced within the cell across the plasma membrane to the extracellular this compound.[5][6] The resulting water-soluble formazan dye imparts a color change to the culture medium, the intensity of which is directly proportional to the number of viable cells. This absorbance can then be quantified using a spectrophotometer or microplate reader.[3]

The key distinction of WST assays, including this compound, is the water-solubility of the formazan product.[5][11] This eliminates the need for a solubilization step, which is a necessary and often cumbersome part of the MTT assay protocol, making the this compound assay a more streamlined and higher-throughput method.[1][2][11]

Data Presentation

Quantitative parameters are crucial for the successful implementation and interpretation of the this compound assay. The following tables summarize key data points for easy reference.

| Parameter | Value | Source(s) |

| This compound Formazan Absorbance Maximum | 433 nm | [4] |

| Recommended Measurement Wavelength Range | 420 - 480 nm | [2][3] |

| Recommended Reference Wavelength | > 600 nm | [3] |

| Molecular Weight of this compound | 696.3 g/mol |

| Parameter | Typical Range/Value | Source(s) |

| Cell Seeding Density (Proliferation) | 4 x 10³ cells/well | [3] |

| Cell Seeding Density (Cytotoxicity) | 5 x 10⁴ cells/well | [3] |

| This compound Reagent Incubation Time | 30 minutes - 4 hours | [2][3] |

| Cell Culture Incubation (Proliferation) | 48 hours | [3] |

| Cell Culture Incubation (Cytotoxicity) | 24 hours | [3] |

Experimental Protocols

The following are detailed methodologies for performing the this compound assay for both cell proliferation and cytotoxicity assessment.

Cell Proliferation Assay Protocol

-

Cell Seeding: Seed cells in a 96-well microplate at a concentration of approximately 4 x 10³ cells per well in 100 µL of culture medium.[3] Include wells with medium only to serve as a background control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Addition of this compound Reagent: Add 10 µL of the this compound reagent to each well.[3]

-

Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂.[12] The optimal incubation time may vary depending on the cell type and density.

-

Shaking: Gently shake the plate for 1 minute to ensure uniform distribution of the formazan dye.[2][3]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 420 nm and 480 nm using a microplate reader.[2][3] Use a reference wavelength of greater than 600 nm.[3]

-

Data Analysis: Subtract the absorbance of the background control from all other readings. The absorbance value is directly proportional to the number of viable cells.

Cytotoxicity Assay Protocol

-

Cell Seeding: Culture cells in a 96-well microplate at a final volume of 100 µL per well. Seed the cells at a concentration of approximately 5 x 10⁴ cells per well.[3]

-

Addition of Cytotoxic Compound: Add various concentrations of the test compound to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

-

Addition of this compound Reagent: Add 10 µL of the this compound reagent to each well.[3]

-

Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C and 5% CO₂.[12]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 420 nm and 480 nm, with a reference wavelength of over 600 nm.[3]

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the absorbance of treated cells to that of the untreated control cells.

Visualizations

This compound Assay Signaling Pathway

References

- 1. Cell viability and proliferation measurement [takarabio.com]

- 2. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. Cellular glucose metabolism is essential for the reduction of cell-impermeable water-soluble tetrazolium (WST) dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]

- 8. A comparative study of colorimetric cell proliferation assays in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are the differences between MTT and WST assays? | AAT Bioquest [aatbio.com]

- 12. 2.5. WST Assay [bio-protocol.org]

WST-3 Formazan Dye: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the WST-3 formazan dye, a powerful tool in cell viability and cytotoxicity assessment. This document details the core principles of this compound assays, provides in-depth experimental protocols, and presents key performance data to enable robust and reliable experimental design.

Introduction to this compound and the Principle of Measurement

This compound, or 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt, is a highly water-soluble tetrazolium salt. Its utility in cellular assays stems from its ability to be reduced by cellular dehydrogenases to a water-soluble formazan dye. This conversion serves as an indicator of the metabolic activity of viable cells.

The fundamental principle of the this compound assay lies in the measurement of the activity of cellular dehydrogenases. In living cells, these enzymes reduce the coenzyme NAD+ to NADH. In the presence of an electron mediator, such as 1-Methoxy PMS, NADH reduces the this compound tetrazolium salt to a vibrant, water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of metabolically active cells in the culture. The quantity of the formazan dye can be easily determined by measuring the absorbance of the solution.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of this compound and its formazan product is essential for accurate and reproducible assay performance.

| Property | Value | Reference |

| This compound Chemical Formula | C₁₉H₁₀IN₆NaO₁₀S₂ | [1](2--INVALID-LINK-- |

| This compound Molecular Weight | 696.34 g/mol | [1](2--INVALID-LINK-- |

| This compound CAS Number | 515111-36-1 | [1](2--INVALID-LINK-- |

| This compound Formazan λmax | 433 nm | [3](4) |

| This compound Formazan Molar Extinction Coefficient (ε) | ~4.0 x 10⁴ M⁻¹cm⁻¹ | [5](6) |

Signaling Pathway of this compound Reduction

The reduction of this compound to its formazan dye is a multi-step biological process primarily driven by the metabolic state of the cell. The following diagram illustrates the key components and their interactions in this signaling pathway.

Caption: Cellular reduction of this compound to formazan dye.

Detailed Experimental Protocol for 96-Well Plate Format

This protocol provides a general guideline for performing a this compound based cell viability or cytotoxicity assay in a 96-well plate format. Optimization of cell seeding density and incubation times is recommended for each specific cell line and experimental condition.

Materials:

-

This compound reagent solution (typically includes an electron mediator like 1-Methoxy PMS)

-

Cells of interest

-

Complete cell culture medium

-

96-well clear flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at ~433 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well can range from 1 x 10³ to 1 x 10⁵ depending on the cell type and proliferation rate. It is crucial to perform a cell titration experiment to determine the linear range of the assay for your specific cells.

-

Include wells with medium only (no cells) to serve as a background control.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours, or until cells have adhered and are in the exponential growth phase.

-

-

Treatment (for cytotoxicity or proliferation assays):

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

This compound Reagent Addition:

-

Add 10 µL of the this compound reagent solution to each well, including the background control wells.

-

Gently tap the plate to ensure thorough mixing.

-

-

Incubation:

-

Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time will vary depending on the cell type and density and should be determined empirically. The color of the medium will change to orange/red in the presence of viable cells.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 420 nm and 480 nm (the optimal wavelength for this compound formazan is 433 nm) using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from the absorbance of all other wells.

-

For cytotoxicity assays, express the results as a percentage of the vehicle-treated control.

-

For cell proliferation assays, the absorbance is directly proportional to the number of viable cells.

-

Experimental Workflow and Data Interpretation

A well-designed experimental workflow is critical for obtaining reliable and reproducible results. This includes the proper setup of controls for accurate data interpretation and the calculation of key assay performance metrics.

Caption: Standard experimental workflow for a this compound assay.

Assay Quality Metrics

To ensure the robustness and reliability of high-throughput screening assays, it is essential to calculate quality control metrics such as the Z'-factor and the Signal-to-Noise (S/N) ratio.

| Metric | Formula | Interpretation |

| Z'-factor | 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg |

| Signal-to-Noise (S/N) Ratio | (Mean_signal - Mean_background) / SD_background | A higher S/N ratio indicates a more robust assay with a clear distinction between the signal and the background noise. A commonly accepted minimum S/N ratio for a reliable assay is 3, although higher values are desirable. |

-

SD_pos : Standard deviation of the positive control.

-

SD_neg : Standard deviation of the negative control.

-

Mean_pos : Mean signal of the positive control.

-

Mean_neg : Mean signal of the negative control.

-

Mean_signal : Mean signal of the experimental sample.

-

Mean_background : Mean signal of the blank/background.

-

SD_background : Standard deviation of the blank/background.

Comparison with Other Tetrazolium Salt Assays

Several tetrazolium salts are available for cell viability assays, each with its own advantages and disadvantages. The choice of assay depends on the specific experimental requirements.

| Feature | MTT | XTT | WST-1 | This compound | WST-8 |

| Formazan Solubility | Insoluble (requires solubilization step) | Soluble | Soluble | Soluble | Soluble |

| Cell Permeability | Permeable | Impermeable | Impermeable | Impermeable | Impermeable |

| λmax of Formazan | ~570 nm | ~470 nm | ~450 nm | ~433 nm | ~460 nm |

| Sensitivity | Moderate | Moderate to High | High | High | Very High |

| Cytotoxicity | High | Low | Low | Low | Very Low |

| Stability of Reagent | Moderate | Moderate | High | High | High |

| Protocol Steps | Multiple (includes solubilization) | Single | Single | Single | Single |

Troubleshooting Common Issues

Even with a well-defined protocol, issues can arise during a this compound assay. The following table provides guidance on troubleshooting common problems.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | - Contamination of culture medium or reagents.- Phenol red in the culture medium can interfere.- Extended incubation time leading to spontaneous reduction of this compound. | - Use sterile techniques and fresh reagents.- Use a culture medium without phenol red for the assay.- Optimize and shorten the incubation time with the this compound reagent. |

| Low Signal or Poor Sensitivity | - Insufficient number of viable cells.- Suboptimal incubation time with this compound.- Incompatible culture medium components. | - Increase the initial cell seeding density.- Optimize the incubation time (try longer incubation, e.g., up to 4 hours).- Test the assay in a simpler buffer to rule out medium interference. |

| High Variability Between Replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogeneous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Fill the outer wells of the plate with sterile PBS or medium to minimize evaporation from the experimental wells. |

| Inconsistent Results with Certain Compounds | - The compound may interfere with the this compound reduction reaction.- The compound may have a color that absorbs at the same wavelength as the formazan. | - Run a control with the compound in cell-free medium to check for direct reduction of this compound.- Measure the absorbance of the compound alone at the assay wavelength and subtract it from the experimental values. |

By understanding the principles, following a detailed protocol, and being aware of potential pitfalls, researchers can effectively utilize the this compound formazan dye to generate accurate and reliable data on cell viability and cytotoxicity, thereby advancing their research and drug discovery efforts.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 6. interchim.fr [interchim.fr]

WST-3 Cell Viability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the WST-3 cell viability assay, detailing its core principles, biochemical mechanisms, and practical applications. It is designed to equip researchers with the knowledge necessary to effectively implement and interpret results from this powerful colorimetric assay.

Core Principle of the this compound Assay

The this compound (2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assay is a quantitative, colorimetric method used to determine the number of viable cells in a sample. The fundamental principle lies in the metabolic activity of living cells. Viable cells possess active mitochondrial dehydrogenase enzymes that cleave the pale yellow this compound tetrazolium salt into a highly water-soluble orange formazan dye.[1][2][3] This conversion only occurs in metabolically active cells, establishing a direct correlation between the amount of formazan produced and the number of living cells.[4] The intensity of the orange color is measured using a spectrophotometer or microplate reader at an absorbance maximum of approximately 433 nm.[1][3]

A key advantage of this compound, like other second-generation tetrazolium salts (e.g., WST-1, XTT, WST-8), is the solubility of its formazan product.[5] This eliminates the need for the solubilization step required in older assays like the MTT assay, thereby simplifying the protocol, reducing potential errors, and allowing for kinetic monitoring.[6]

Biochemical Mechanism of this compound Reduction

The reduction of this compound is not a direct intracellular event but rather a process mediated at the cell surface or facilitated by an intermediate electron acceptor. The overall process is intrinsically linked to the cell's production of NADH and NADPH through metabolic pathways like glycolysis and the citric acid cycle.

The mechanism unfolds as follows:

-

Generation of Reducing Equivalents: Cellular metabolism in viable cells continuously produces reducing equivalents in the form of NADH and NADPH.[1]

-

Electron Transfer: These reducing equivalents donate electrons. In tetrazolium salt assays, this process is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[6]

-

Role of the Electron Mediator: this compound, being a negatively charged molecule, does not readily penetrate the cell membrane.[7] Therefore, an intermediate electron mediator (such as 1-Methoxy PMS) is required.[3] This mediator accepts electrons from dehydrogenases at the plasma membrane and transfers them to the extracellular this compound.[8][9]

-

Formazan Formation: Upon receiving the electrons, the this compound tetrazolium ring is cleaved, resulting in the formation of the water-soluble orange formazan dye.[1] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Below is a diagram illustrating this biochemical pathway.

Caption: Biochemical pathway of this compound reduction by viable cells.

Comparison with Other Tetrazolium Assays

The choice of a cell viability assay depends on factors like cell type, experimental conditions, and desired sensitivity. This compound belongs to a family of tetrazolium salts, each with distinct characteristics.

| Assay | Tetrazolium Salt | Formazan Product | Solubilization Step Required? | Key Characteristics |

| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple, Insoluble | Yes (e.g., DMSO, SDS) | First-generation assay; widely used but requires an extra step that can introduce variability.[6][10] |

| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange, Soluble | No | Second-generation; produces a water-soluble formazan, but may have lower sensitivity than WST assays.[4] |

| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Orange, Soluble | No | High sensitivity and broad dynamic range; reduction occurs extracellularly via a mediator.[4] |

| This compound | 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Orange, Soluble | No | Similar to WST-1 and WST-8, offering high sensitivity and water-soluble formazan.[2][3] |

| WST-8 | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Orange, Soluble | No | Highly stable and sensitive; often cited for its superior performance in various cell lines.[2][5] |

Detailed Experimental Protocol

This section provides a generalized protocol for a this compound cell viability assay. Note: Optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each specific cell line and experimental setup.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Test compound (e.g., cytotoxic drug)

-

This compound assay solution (containing this compound and an electron mediator)

-

96-well flat-bottom microplates (tissue culture grade)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at ~430-450 nm

Workflow:

Caption: Standard experimental workflow for the this compound cell viability assay.

Step-by-Step Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend cells in complete culture medium to the desired concentration.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

-

The optimal seeding density depends on the cell line's growth rate and should result in logarithmic growth during the assay period. A typical range is 2,000 to 10,000 cells per well.[11]

-

-

Cell Culture and Treatment:

-

Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[11][12]

-

Prepare serial dilutions of your test compound.

-

Add the desired volume (e.g., 10 µL) of the test compound to the appropriate wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

Assay Reaction:

-

Add 10 µL of the this compound assay reagent to each well, including the background control wells.[13]

-

Gently mix the plate on a shaker for 1 minute to ensure homogeneity.[13]

-

Incubate the plate for 1 to 4 hours at 37°C.[11][12] The optimal incubation time may vary by cell type and density and should be determined to ensure the absorbance values are within the linear range of the microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength between 420-480 nm (maximum absorbance is ~433 nm).[1][13] A reference wavelength of >600 nm can be used to subtract background noise.[11][13]

-

Calculation:

-

Subtract the average absorbance of the background control (medium only) from all other readings.

-

Calculate the percent viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

-

This data can then be used to generate dose-response curves and calculate metrics such as the IC₅₀ (half-maximal inhibitory concentration).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. Cell viability and proliferation measurement [takarabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. jag.journalagent.com [jag.journalagent.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 11. 2.5. WST Assay [bio-protocol.org]

- 12. WST assay for cell viability [bio-protocol.org]

- 13. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

WST-3 in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular analysis, water-soluble tetrazolium salt (WST) assays have become indispensable tools for assessing cell viability, proliferation, and cytotoxicity. Among these, WST-3 stands out as a highly sensitive reagent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and its applications in research and drug development.

Core Principles of the this compound Assay

The this compound assay is a colorimetric method used to quantify the number of viable cells in a sample. The fundamental principle lies in the reduction of the tetrazolium salt this compound by metabolically active cells to produce a water-soluble formazan dye. This conversion is dependent on the activity of intracellular dehydrogenases, which produce NADH. In the presence of an electron mediator, NADH reduces this compound to its formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The intensity of the resulting color can be measured using a spectrophotometer at its maximum absorbance of 433 nm.[1]

Key Features of this compound:

-

High Sensitivity: this compound is recognized for its high sensitivity in detecting viable cells.

-

Water-Soluble Formazan: Unlike the first-generation tetrazolium salt MTT, the formazan dye produced from this compound is water-soluble, eliminating the need for a solubilization step and simplifying the experimental workflow.

-

Electron Mediator Requirement: The reduction of this compound by NADH is facilitated by an electron mediator, such as 1-Methoxy PMS, which is known for its stability.

Mechanism of Action

The cellular reduction of this compound is a multi-step process that reflects the metabolic activity of the cell. The following diagram illustrates the key steps involved in this signaling pathway.

Figure 1: Mechanism of this compound reduction in viable cells.

Comparison with Other Tetrazolium Salts

This compound belongs to a family of water-soluble tetrazolium salts, each with distinct characteristics. The choice of assay can impact experimental outcomes, and understanding these differences is crucial for selecting the appropriate tool.

| Feature | MTT | WST-1 | This compound | WST-8 |

| Formazan Solubility | Insoluble | Soluble | Soluble | Soluble |

| Solubilization Step | Required | Not Required | Not Required | Not Required |

| Sensitivity | Standard | High | Very High | High |

| Stability of Reagent | Moderate | Good | Moderate | Very Good |

| Cytotoxicity | High | Low | Low | Very Low |

| Electron Mediator | Not Required | Required | Required | Required |

| Absorbance Max (nm) | ~570 | ~450 | ~433[1] | ~460 |

Table 1: Comparison of Common Tetrazolium Salts

Experimental Protocols

While specific protocols may vary slightly between manufacturers, the following provides a detailed methodology for a typical this compound cell viability assay.

Materials

-

This compound reagent (typically supplied with an electron mediator solution)

-

Cell culture medium (phenol red-free medium is recommended to reduce background absorbance)

-

96-well clear flat-bottom microplates

-

Test compound or treatment

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 433 nm (or a range of 420-480 nm)

Experimental Workflow

Figure 2: General workflow for a this compound assay.

Detailed Protocol for Cytotoxicity Assay

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium.

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium from the wells and add 100 µL of medium containing the test compound at various concentrations.

-

Include untreated control wells containing medium with the vehicle used to dissolve the test compound.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

This compound Reagent Addition:

-

Prepare the this compound working solution by mixing the this compound reagent and the electron mediator solution according to the manufacturer's instructions (often a 1:1 ratio).

-

Add 10 µL of the this compound working solution to each well.

-

Gently tap the plate to ensure mixing.

-

-

Incubation:

-

Incubate the plate for 1 to 4 hours at 37°C in the CO₂ incubator. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 433 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other absorbance readings.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

The IC₅₀ value (the concentration of a compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

-

Data Presentation

The following tables present representative data from cytotoxicity and cell proliferation studies. Note: As there is a limited amount of publicly available quantitative data specifically for this compound, the following data is illustrative of typical results obtained with WST family assays and should be adapted based on empirical findings.

Cytotoxicity of a Test Compound on HeLa Cells

| Compound Conc. (µM) | Absorbance (433 nm) (Mean ± SD) | % Viability |

| 0 (Control) | 1.25 ± 0.08 | 100% |

| 1 | 1.18 ± 0.07 | 94.4% |

| 5 | 0.95 ± 0.06 | 76.0% |

| 10 | 0.63 ± 0.05 | 50.4% |

| 25 | 0.31 ± 0.03 | 24.8% |

| 50 | 0.15 ± 0.02 | 12.0% |

Table 2: Example of this compound assay results for determining the cytotoxicity of a compound on HeLa cells after 48 hours of treatment.

Proliferation of Cells in Response to a Growth Factor

| Growth Factor Conc. (ng/mL) | Absorbance (433 nm) (Mean ± SD) | Fold Increase in Proliferation |

| 0 | 0.45 ± 0.03 | 1.0 |

| 1 | 0.68 ± 0.04 | 1.5 |

| 5 | 1.12 ± 0.07 | 2.5 |

| 10 | 1.53 ± 0.09 | 3.4 |

| 20 | 1.62 ± 0.10 | 3.6 |

| 50 | 1.65 ± 0.11 | 3.7 |

Table 3: Example of this compound assay results for assessing the effect of a growth factor on cell proliferation after 72 hours.

Applications in Research and Drug Development

The this compound assay is a versatile tool with numerous applications in both basic research and industrial settings.

-

Cytotoxicity and Apoptosis Studies: this compound is widely used to assess the cytotoxic effects of chemical compounds, nanoparticles, and other agents on various cell lines. It is a key assay in the initial screening of potential therapeutic agents.

-

Drug Discovery and High-Throughput Screening (HTS): The simple, one-step procedure and the generation of a water-soluble product make the this compound assay amenable to high-throughput screening of large compound libraries to identify potential drug candidates.

-

Cell Proliferation and Growth Factor Assays: Researchers utilize the this compound assay to study the effects of growth factors, cytokines, and other signaling molecules on cell proliferation and to elucidate the pathways involved in cell cycle regulation.

-

Biomaterial Compatibility: The assay can be used to evaluate the biocompatibility of new materials by assessing the viability of cells cultured on these materials.

Conclusion

The this compound assay is a powerful and sensitive method for the quantitative assessment of cell viability and proliferation. Its ease of use, coupled with the water-solubility of its formazan product, makes it a valuable tool in a wide range of research applications, from fundamental cell biology to high-throughput drug screening. While it is a highly sensitive member of the WST family, researchers should always optimize assay conditions for their specific cell types and experimental setups to ensure accurate and reproducible results.

References

A Deep Dive into Tetrazolium Salts: A Technical Guide to WST-3 and its Counterparts

In the landscape of cell-based assays, tetrazolium salts are indispensable tools for assessing cell viability, proliferation, and cytotoxicity. These compounds serve as vital indicators of cellular metabolic activity, providing researchers and drug development professionals with a quantitative measure of cellular health. Among the newer generation of these compounds is WST-3, a water-soluble tetrazolium salt offering distinct characteristics. This technical guide provides an in-depth comparison of this compound with other prevalent tetrazolium salts, namely MTT, XTT, WST-1, and WST-8, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Core Principle: Cellular Respiration and Formazan Production

Tetrazolium-based assays hinge on the reductive activity of metabolically active cells.[1][2] Cellular dehydrogenases and reductases, primarily located in the mitochondria, cleave the tetrazolium ring, converting the salt into a brightly colored formazan dye.[3] The intensity of this color, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells. The key differences among the various tetrazolium salts lie in their chemical structure, which dictates the solubility, color, and sensitivity of the resulting formazan product.

A Comparative Analysis of Tetrazolium Salts

The evolution of tetrazolium salts has been driven by the need for increased sensitivity, reduced toxicity, and simplified protocols. The first-generation salt, MTT, produces a water-insoluble formazan, necessitating a cumbersome solubilization step. Subsequent generations, including XTT and the WST series, produce water-soluble formazans, streamlining the assay procedure.

| Property | MTT | XTT | WST-1 | This compound | WST-8 |

| Full Name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt |

| Formazan Color | Purple | Orange | Dark Red | Dark Red | Orange |

| Formazan Solubility | Insoluble in water | Soluble in water | Soluble in water | Soluble in water | Soluble in water |

| Absorbance Max (λmax) | ~570 nm | ~470 nm | ~440 nm | 433 nm | ~460 nm |

| Solubilization Step | Required (e.g., DMSO, isopropanol) | Not required | Not required | Not required | Not required |

| Cell Permeability | Permeable | Impermeable (requires electron mediator) | Impermeable (requires electron mediator) | Impermeable (requires electron mediator) | Impermeable (requires electron mediator) |

| Relative Sensitivity | Lower | Higher than MTT | Higher than MTT, XTT | Data not widely available, expected to be high | Highest |

| Toxicity | Can be toxic to cells | Lower toxicity than MTT | Low toxicity | Low toxicity | Very low toxicity |

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the chemical reduction of tetrazolium salts and a typical experimental workflow for a water-soluble tetrazolium salt assay.

Detailed Experimental Protocols

The following protocols provide a general framework for performing cell viability assays with MTT, WST-1, and an adapted protocol for this compound based on the methodologies of its closely related counterparts.

Protocol 1: MTT Assay

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Methodology:

-

Seed cells at the desired density in a 96-well plate (100 µL/well) and incubate under appropriate conditions for 24 hours.

-

Add various concentrations of the test compound to the wells and incubate for the desired exposure time.

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: WST-1 Assay

Materials:

-

WST-1 reagent (pre-mixed with electron mediator)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at ~440 nm)

Methodology:

-

Seed cells at the desired density in a 96-well plate (100 µL/well) and incubate under appropriate conditions for 24 hours.

-

Add various concentrations of the test compound to the wells and incubate for the desired exposure time.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.

-

Measure the absorbance between 420-480 nm (maximum at ~440 nm). A reference wavelength above 600 nm is recommended.

Protocol 3: Adapted this compound Assay

Materials:

-

This compound powder

-

Electron mediator (e.g., 1-methoxy-PMS)

-

Assay buffer (e.g., PBS or Tris-HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 433 nm)

Methodology:

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 5 mM in water) and the electron mediator (e.g., 0.2 mM 1-methoxy-PMS in water). Create a working solution by mixing the this compound stock and electron mediator stock in assay buffer. The optimal ratio should be determined experimentally, but a 1:10 or 1:20 dilution of the stocks into the final buffer is a common starting point.

-

Cell Seeding and Treatment: Seed cells at the desired density in a 96-well plate (100 µL/well) and incubate under appropriate conditions for 24 hours. Add various concentrations of the test compound to the wells and incubate for the desired exposure time.

-

Assay Execution: Add 10 µL of the prepared this compound working solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor the color change and avoid over-incubation which can lead to signal saturation.

-

Measurement: Gently shake the plate for 1 minute. Measure the absorbance at 433 nm. Use a reference wavelength greater than 600 nm to correct for background absorbance.

Conclusion

The choice of a tetrazolium salt for cell viability assays depends on the specific requirements of the experiment. While MTT remains a widely cited and cost-effective option, its protocol is more labor-intensive and the reagent can be toxic to cells. The newer generation of water-soluble tetrazolium salts, including WST-1, this compound, and WST-8, offer significant advantages in terms of ease of use, lower toxicity, and often higher sensitivity. This compound, with its distinct absorbance maximum at 433 nm, provides another robust option for researchers. As with any assay, optimization of cell number, reagent concentration, and incubation time is crucial for obtaining accurate and reproducible results. This guide provides a foundational understanding to aid in the selection and implementation of the most appropriate tetrazolium-based assay for your research needs.

References

WST-3: A Technical Guide to its Chemical Structure, Properties, and Applications in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WST-3, or 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt, is a highly water-soluble tetrazolium salt that has become an invaluable tool in cell biology and drug discovery for assessing cell viability and cytotoxicity. This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, with a focus on its use in colorimetric assays. The principle of the this compound assay is based on the reduction of the pale yellow tetrazolium salt to a brightly colored, water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measurement of cell viability.

Chemical Structure and Properties

This compound is a sophisticated organic molecule with a central tetrazolium ring. Its chemical structure is characterized by the presence of an iodophenyl, a dinitrophenyl, and a disulfophenyl group attached to the tetrazolium core. The sulfonate groups on the phenyl ring are crucial for the high water solubility of both the tetrazolium salt and its resulting formazan dye, a key advantage over older tetrazolium salts like MTT.

Below is a table summarizing the key chemical and physical properties of this compound and its formazan product.

| Property | This compound (Tetrazolium Salt) | This compound Formazan |

| Full Chemical Name | 2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | Not applicable |

| Synonyms | Water-Soluble Tetrazolium-3 | Not applicable |

| CAS Number | 515111-36-1 | Not applicable |

| Molecular Formula | C₁₉H₁₀IN₆NaO₁₀S₂ | Not applicable |

| Molecular Weight | 696.34 g/mol | Not applicable |

| Appearance | Pale yellow solid | Orange, water-soluble dye |

| Absorption Maximum (λmax) | ~234 nm | ~433 nm[1] |

| Molar Absorptivity (ε) | >36,000 M⁻¹cm⁻¹ at 234 nm | >30,000 M⁻¹cm⁻¹ at 433 nm |

| Solubility | High in water and culture medium | High in water and culture medium |

| Stability | Stable as a solid. In solution, should be protected from light and stored at low temperatures (5°C) for several months. For long-term storage, freezing is recommended. The pH of the solution should be maintained between 6.5 and 7.5 for optimal stability and performance. The presence of a stabilizer like sodium azide can enhance the stability of this compound in aqueous solutions. | Stable in aqueous solution under typical assay conditions. |

Mechanism of Action: The this compound Assay

The this compound assay is a colorimetric method used to determine the number of viable cells in a sample. The underlying principle is the enzymatic reduction of the this compound tetrazolium salt into a colored formazan product. This reduction is carried out by mitochondrial dehydrogenases, which are only active in metabolically sound, living cells.

The process requires an intermediate electron acceptor, such as 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS), which is photochemically stable.[2] This electron mediator accepts electrons from NADH or NADPH, primarily generated through glycolysis and the citric acid cycle, and transfers them to this compound, which is then reduced to its formazan counterpart. The intensity of the resulting orange color is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at approximately 433 nm.

Signaling Pathway of this compound Reduction

The reduction of this compound is intrinsically linked to cellular respiration and the metabolic state of the cell. The following diagram illustrates the key steps in the electron transport chain that lead to the reduction of this compound.

Experimental Protocols

A generalized protocol for a this compound based cell viability assay is provided below. It is important to note that optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each cell line and experimental setup.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well microplate

-

This compound reagent (typically a 10:1 ratio of this compound stock solution to 1-methoxy PMS solution)

-

Microplate reader capable of measuring absorbance at 430-450 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a desired density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Treatment (Optional):

-

If testing the cytotoxicity of a compound, remove the medium and add fresh medium containing various concentrations of the test substance.

-

Incubate for the desired exposure time.

-

-

This compound Incubation:

-

Add 10 µL of the this compound reagent directly to each well.

-

Gently mix the plate to ensure even distribution of the reagent.

-

Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density. Color development can be monitored visually or by taking periodic absorbance readings.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 430 nm and 450 nm using a microplate reader.

-

Use the wells containing only medium and this compound reagent as a blank to subtract the background absorbance.

-

-

Data Analysis:

-

The absorbance values are directly proportional to the number of viable cells.

-

Cell viability can be expressed as a percentage of the untreated control cells.

-

Experimental Workflow

The following diagram outlines the typical workflow for a this compound cell viability assay.

Visualization of the this compound to Formazan Reduction

The reduction of the tetrazolium ring in this compound is the chemical basis for the color change observed in the assay. The following diagram illustrates the general transformation of a tetrazolium salt to its corresponding formazan.

References

- 1. US20090215026A1 - Method for storing tetrazolium compound, stabilizer used in the same, and tetrazolium compound reagent solution using the method - Google Patents [patents.google.com]

- 2. 1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

WST-3 as a Marker for Metabolic Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Water-soluble tetrazolium salt 3 (WST-3) is a highly effective chromogenic indicator for the quantitative assessment of cellular metabolic activity. As a member of the WST family of dyes, it serves as a valuable tool in cell viability, proliferation, and cytotoxicity assays. In the presence of metabolically active cells, this compound is reduced by cellular dehydrogenases to a water-soluble formazan dye. The intensity of the resulting color is directly proportional to the number of viable cells, providing a reliable method for evaluating cellular health and response to various stimuli. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound as a marker for metabolic activity.

Principle of the this compound Assay

The fundamental principle of the this compound assay lies in the enzymatic reduction of the tetrazolium salt by viable cells.[1] Cellular dehydrogenases, primarily located in the mitochondria, play a crucial role in this process by transferring electrons from NADH and NADPH to this compound.[2] This reduction is facilitated by an intermediate electron carrier, which shuttles electrons from the intracellular space to the extracellular this compound. The product of this reaction is a yellow-colored formazan dye that is soluble in the cell culture medium.[2] The amount of formazan produced, and therefore the intensity of the color, is directly proportional to the metabolic activity of the cells, which in turn correlates with the number of viable cells in the sample. The absorbance of the formazan solution can be quantified using a spectrophotometer or microplate reader at a wavelength of approximately 433-450 nm.[2]

Chemical Structures

This compound (2-(4-Iodophenyl)-3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

Signaling Pathway of this compound Reduction

The reduction of this compound is a multi-step process involving key components of cellular metabolism. The following diagram illustrates the general pathway of electron transfer from intracellular NAD(P)H to the extracellular this compound, mediated by an electron carrier.

Caption: Cellular reduction of this compound to a colored formazan product.

Experimental Protocols

The following protocols provide a general framework for performing a this compound based cell viability assay. It is recommended to optimize parameters such as cell seeding density and incubation times for specific cell types and experimental conditions.

General Experimental Workflow

Caption: A typical experimental workflow for a this compound cell viability assay.

Detailed Protocol for Cell Viability Assay (96-well plate)

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the test compound.

-

Remove the culture medium from the wells and add 100 µL of medium containing the desired concentrations of the test compound.

-

Include untreated control wells containing medium only.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

This compound Reagent Addition:

-

Prepare the this compound working solution according to the manufacturer's instructions. This typically involves mixing the this compound reagent with an electron mediator solution.

-

Add 10 µL of the this compound working solution to each well.

-

-

Incubation with Reagent:

-

Incubate the plate at 37°C for 1 to 4 hours. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.

-

-

Absorbance Measurement:

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.

-

Measure the absorbance at a wavelength between 420 nm and 480 nm (maximum absorbance is typically around 440-450 nm) using a microplate reader.

-

Use a reference wavelength of >600 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the background control wells (medium only) from all other readings.

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

-

Data Presentation

The quantitative data obtained from this compound assays can be used to determine various endpoints, such as the half-maximal inhibitory concentration (IC50) of a cytotoxic compound or the half-maximal effective concentration (EC50) of a growth-promoting agent. While specific quantitative data for this compound is not extensively available in the provided search results, the following table presents example data from a study using the similar WST-1 assay to illustrate how such data is typically presented.[5]

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| A549 (Human Lung Carcinoma) | KAN0438757 | 48 | 41.13[5] |

| H1299 (Human Non-small Cell Lung Carcinoma) | KAN0438757 | 48 | 53.74[5] |

| A549 (Human Lung Carcinoma) | Curcumin | 48 | 44.37[5] |

| H1299 (Human Non-small Cell Lung Carcinoma) | Curcumin | 48 | 66.25[5] |

Applications in Research and Drug Development

This compound and other WST assays are widely used in various fields of biomedical research and drug development.

-

Cytotoxicity and Apoptosis Studies: These assays are instrumental in determining the toxic effects of chemical compounds, environmental toxins, and nanoparticles on cells.

-

Drug Discovery and Screening: this compound assays are suitable for high-throughput screening of compound libraries to identify potential drug candidates that inhibit cell proliferation or induce cell death in cancer cells.[6][7]

-

Cell Proliferation and Viability Assays: They are routinely used to assess the effects of growth factors, cytokines, and other signaling molecules on cell growth and survival.

Conclusion

The this compound assay is a robust, sensitive, and convenient method for measuring cellular metabolic activity. Its water-soluble nature and simple protocol make it a superior alternative to older tetrazolium-based assays like MTT. By providing a reliable and quantifiable measure of cell viability, the this compound assay serves as an indispensable tool for researchers and professionals in various life science disciplines, from basic cell biology to preclinical drug development. The detailed information and protocols provided in this guide are intended to facilitate the successful implementation and interpretation of this compound based experiments.

References

- 1. This compound - Applications - CAT N°: 30796 [bertin-bioreagent.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity - Wikipedia [en.wikipedia.org]

- 7. New Assay Technology Could Reshape Approach to Drug Discovery | National Center for Advancing Translational Sciences [ncats.nih.gov]

An In-depth Technical Guide to the WST-3 Assay for Preliminary Studies

For researchers, scientists, and drug development professionals, the accurate assessment of cell viability and cytotoxicity is a cornerstone of preclinical research. Tetrazolium salt-based assays are a widely adopted method for this purpose, offering a colorimetric readout of cellular metabolic activity. Among these, the WST (Water-Soluble Tetrazolium) series of reagents has gained popularity due to its convenience and high sensitivity. This technical guide focuses on the WST-3 assay, a less commonly documented but highly sensitive member of the WST family.

This guide provides a comprehensive overview of the this compound assay, including its core principles, a detailed experimental protocol adapted from related WST assays, and best practices for data presentation and interpretation.

Core Principles of the this compound Assay

The this compound assay, like other tetrazolium-based viability assays, quantifies the metabolic activity of viable cells. The central principle involves the enzymatic reduction of the tetrazolium salt, this compound, into a colored formazan product.

Chemical Identity of this compound:

-

Chemical Name: 3-(2,4-dinitrophenyl)-5-(2,4-disulfophenyl)-2-(4-iodophenyl)-2H-tetrazolium

-

Molecular Weight: 696.3 g/mol

The reduction of this compound is primarily carried out by NAD(P)H-dependent cellular oxidoreductases, often referred to as dehydrogenases. In metabolically active cells, these enzymes are abundant and actively produce NADH and NADPH. In the presence of an electron mediator, electrons are transferred from NADH/NADPH to the this compound molecule, resulting in the cleavage of the tetrazolium ring and the formation of a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells in the culture.

The resulting formazan dye has a maximum absorbance at approximately 433 nm, which can be quantified using a spectrophotometer or a microplate reader.

Comparative Analysis of WST Assays

While this compound is noted for its high sensitivity, it is important to understand its properties in the context of other commonly used tetrazolium salts.

| Feature | MTT | WST-1 | WST-8 | This compound |

| Formazan Solubility | Insoluble (requires solubilization step) | Soluble | Soluble | Soluble |

| Absorbance Max (nm) | ~570 | ~440 | ~450 | ~433 |

| Sensitivity | Lower | Good | High | Reportedly High[1] |

| Toxicity to Cells | Higher | Lower | Very Low[2] | Not extensively documented, but expected to be low |

| Protocol Simplicity | More complex (requires solubilization) | Simple (add and measure) | Simple (add and measure) | Simple (add and measure) |

Experimental Protocol: this compound Cell Viability and Cytotoxicity Assay

The following is a generalized, best-practice protocol for performing a this compound assay, adapted from established protocols for WST-1 and WST-8 due to the limited availability of specific this compound kit instructions.

Materials Required:

-

This compound reagent

-

Electron mediator solution (often supplied with the WST reagent)

-

Cell culture medium appropriate for the cell line

-

96-well flat-bottom microplates (tissue culture treated)

-

Test compound(s)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 433 nm

Experimental Workflow:

Caption: A typical workflow for a this compound based cell viability or cytotoxicity assay.

Step-by-Step Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend the cells in the appropriate culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well will vary depending on the cell line and should be determined empirically (typically in the range of 5,000 to 20,000 cells/well).

-

Include wells with medium only to serve as a background control.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

-

-

Treatment with Test Compound:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include untreated control wells containing medium with the vehicle used to dissolve the test compound.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

This compound Reagent Addition and Incubation:

-

Prepare the this compound working solution by mixing the this compound reagent and the electron mediator solution according to the manufacturer's instructions (typically a 1:10 or 1:20 ratio). Protect the solution from light.

-

Add 10 µL of the this compound working solution to each well.

-

Gently mix the plate on an orbital shaker for 1 minute.

-

Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time will depend on the cell type and density and should be determined in a preliminary experiment.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 433 nm using a microplate reader.

-

Use a reference wavelength of >600 nm if desired to reduce background from fingerprints or other artifacts.

-

Data Presentation and Interpretation

Clear and structured data presentation is crucial for the interpretation of results.

Table 1: Raw Absorbance Data (433 nm)

| Compound Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average | Std. Dev. |

| Vehicle Control | 1.254 | 1.288 | 1.267 | 1.270 | 0.017 |

| 0.1 | 1.231 | 1.255 | 1.248 | 1.245 | 0.012 |

| 1 | 1.102 | 1.125 | 1.119 | 1.115 | 0.012 |

| 10 | 0.689 | 0.711 | 0.695 | 0.698 | 0.011 |

| 100 | 0.215 | 0.228 | 0.221 | 0.221 | 0.007 |

| Background | 0.052 | 0.055 | 0.053 | 0.053 | 0.002 |

Table 2: Calculation of Percent Viability

| Compound Conc. (µM) | Avg. Absorbance | Background Corrected Abs. | % Viability |

| Vehicle Control | 1.270 | 1.217 | 100.0% |

| 0.1 | 1.245 | 1.192 | 97.9% |

| 1 | 1.115 | 1.062 | 87.3% |

| 10 | 0.698 | 0.645 | 53.0% |

| 100 | 0.221 | 0.168 | 13.8% |

Formula for Percent Viability:

% Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] * 100

Signaling Pathway Context: The Source of Reducing Power

The reduction of this compound is dependent on the intracellular pool of NADH and NADPH. These reducing equivalents are primarily generated through central metabolic pathways. Understanding this connection is key to interpreting this compound assay results, as changes in these pathways can influence the colorimetric readout.

Caption: Major cellular metabolic pathways contributing to the production of NADH and NADPH, which in turn drive the reduction of this compound.

Conclusion

The this compound assay is a powerful tool for assessing cell viability and cytotoxicity in a high-throughput format. Its high sensitivity and simple, add-and-measure protocol make it an attractive alternative to other tetrazolium-based assays. While specific literature on this compound is not as abundant as for WST-1 and WST-8, its fundamental principles are well-understood within the context of the WST family. By following a carefully optimized protocol and employing structured data analysis, researchers can effectively utilize the this compound assay for preliminary studies in drug discovery and other areas of cell biology. Further research and manufacturer-provided data will be valuable in fully elucidating the specific advantages and applications of this highly sensitive reagent.

References

- 1. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applying XTT, WST-1, and WST-8 to human chondrocytes: A comparison of membrane-impermeable tetrazolium salts in 2D and 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

WST-3 Assay: A Detailed Protocol for Assessing Cell Viability and Cytotoxicity

Application Note and Protocol

Abstract

The WST-3 (Water-Soluble Tetrazolium salt-3) assay is a robust and sensitive colorimetric method for the quantitative determination of cell viability and cytotoxicity. This assay is predicated on the cleavage of the tetrazolium salt this compound by mitochondrial dehydrogenases in metabolically active cells, yielding a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance of the solution. This document provides a comprehensive, step-by-step protocol for the this compound assay, guidance on data analysis, and troubleshooting tips to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development.

Principle of the this compound Assay

The core of the this compound assay lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases, enzymes active in healthy cells, cleave the pale yellow tetrazolium salt this compound into a yellow-orange formazan product. This conversion only occurs in cells with an active metabolism. The resulting formazan dye is soluble in the cell culture medium, eliminating the need for a solubilization step and simplifying the experimental workflow. The intensity of the color, measured as absorbance, correlates directly with the number of viable cells.

Application Notes and Protocols for WST-3 Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the WST-3 (Water Soluble Tetrazolium-3) assay, a colorimetric method for the sensitive and accurate quantification of cell proliferation, viability, and cytotoxicity. This assay is a valuable tool in various research areas, including drug discovery, toxicology, and basic cell biology.

Introduction

Cell proliferation is a fundamental biological process essential for development, tissue regeneration, and wound healing. The dysregulation of cell proliferation is a hallmark of cancer. Consequently, assays that measure cell proliferation are crucial for life science research and drug development. The this compound assay is a robust method to determine the number of viable cells in a culture by measuring the metabolic activity of the cell population.

Principle of the this compound Assay

The this compound assay is based on the cleavage of a water-soluble tetrazolium salt, this compound, into a soluble formazan dye by mitochondrial dehydrogenases present in metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells in the culture. This conversion is facilitated by an electron mediator in the presence of NADH. The resulting colored formazan can be quantified by measuring the absorbance at its maximum wavelength. For this compound, the formazan product has an absorption maximum around 433 nm.

Applications

The this compound assay is a versatile tool with a wide range of applications in cellular biology and pharmacology:

-

Cell Proliferation Studies: Quantifying the effect of growth factors, cytokines, and other signaling molecules on cell growth.

-

Cytotoxicity and Drug Screening: Determining the toxic effects of chemical compounds, environmental pollutants, and nanoparticles on cells. It is widely used in the pharmaceutical industry to screen for potential anti-cancer drugs.

-

Cell Viability Assessment: Evaluating the health of cells in culture following various treatments or under different environmental conditions.

-

Growth Inhibition Analysis: Assessing the efficacy of growth-inhibiting antibodies or other therapeutic agents.

Assay Principle and Workflow

The core of the this compound assay lies in the enzymatic conversion of the tetrazolium salt into a colored formazan product by viable cells.

Caption: Principle of the this compound Assay.

The experimental workflow is straightforward and can be completed in a few hours, making it suitable for high-throughput screening.

Caption: Experimental workflow for the this compound assay.

Detailed Experimental Protocols

Note: The following protocols are based on standard procedures for WST-type assays. It is crucial to optimize conditions such as cell seeding density and incubation times for your specific cell type and experimental setup.

Materials Required

-

This compound Cell Proliferation Assay Kit

-

Cells and appropriate culture medium

-

96-well flat-bottom microplates (tissue culture grade)

-

Test compounds (e.g., drugs, growth factors)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 433 nm (or a wavelength between 420-480 nm)

-

Humidified incubator (37°C, 5% CO₂)

Protocol 1: Cell Proliferation Assay

This protocol is designed to measure the stimulation of cell growth by factors such as interleukins or growth factors.

-

Cell Seeding:

-

Harvest and count cells. Resuspend cells in culture medium to the desired concentration.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density should be optimized for your cell line (typically 2,000-10,000 cells/well).

-

Include wells with medium only for background control (blank).

-

-

Addition of Proliferation Agents:

-

Prepare serial dilutions of the growth factors or mitogens in culture medium.

-

Add 10 µL of the diluted agents to the respective wells. For the negative control, add 10 µL of culture medium.

-

-

Incubation:

-

Incubate the plate for 24 to 96 hours in a humidified incubator at 37°C with 5% CO₂. The incubation time depends on the cell type and experimental design.

-

-

Addition of this compound Reagent:

-

Add 10 µL of the this compound reagent to each well.

-

-

Final Incubation:

-

Incubate the plate for 1 to 4 hours in the incubator. The optimal incubation time will vary depending on the cell type and density.

-

-

Absorbance Measurement:

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance at approximately 433 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.

-

Protocol 2: Cytotoxicity Assay

This protocol is for assessing the cytotoxic or cytostatic effects of compounds.

-

Cell Seeding:

-

Follow step 1 of the Cell Proliferation Assay protocol.

-

-

Addition of Cytotoxic Compounds:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Add 10 µL of the diluted compounds to the respective wells. For the vehicle control, add 10 µL of the vehicle used to dissolve the compound.

-

-

Incubation:

-

Incubate the plate for a period appropriate to the compound's expected mechanism of action (typically 24 to 72 hours).

-

-

Addition of this compound Reagent:

-

Add 10 µL of the this compound reagent to each well.

-

-

Final Incubation:

-

Incubate for 1 to 4 hours in the incubator.

-

-

Absorbance Measurement:

-

Shake the plate for 1 minute and measure the absorbance as described in the proliferation protocol.

-

Data Presentation and Analysis

The absorbance values are directly proportional to the number of metabolically active cells.

Calculations:

-

Percent Proliferation (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Percent Cytotoxicity (%) = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Where:

-

Abs_sample is the absorbance of the wells with test compound.

-

Abs_control is the absorbance of the wells with vehicle or negative control.

-

Abs_blank is the absorbance of the wells with medium only.

Example Data Table:

The following table shows representative data from a cytotoxicity experiment using a hypothetical anti-cancer drug on a cancer cell line.

| Drug Concentration (µM) | Absorbance (433 nm) (Mean ± SD) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.52 ± 0.04 | 41.6 |

| 50 | 0.21 ± 0.03 | 16.8 |

| 100 | 0.10 ± 0.02 | 8.0 |

Example Signaling Pathway: MAPK/ERK Pathway

Cell proliferation is tightly regulated by complex signaling networks. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central regulator of cell growth, proliferation, and survival. Many anti-cancer drugs target components of this pathway. The this compound assay can be used to assess the impact of such drugs on cell proliferation.

Caption: Simplified MAPK/ERK signaling pathway.

WST-3 Assay for Cytotoxicity Testing: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction